molecular formula C7H9ClF3NO2 B14512058 N-(Trifluoroacetyl)isovalyl chloride CAS No. 62621-17-4

N-(Trifluoroacetyl)isovalyl chloride

Cat. No.: B14512058
CAS No.: 62621-17-4
M. Wt: 231.60 g/mol
InChI Key: HQXMNIDDPJHEEF-UHFFFAOYSA-N
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Description

N-(Trifluoroacetyl)isovalyl chloride is a chemical compound that features a trifluoroacetyl group attached to an isovalyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(Trifluoroacetyl)isovalyl chloride typically involves the reaction of isovalyl chloride with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

Isovalyl chloride+Trifluoroacetic anhydrideN-(Trifluoroacetyl)isovalyl chloride+Acetic acid\text{Isovalyl chloride} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Isovalyl chloride+Trifluoroacetic anhydride→N-(Trifluoroacetyl)isovalyl chloride+Acetic acid

The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)isovalyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form trifluoroacetic acid and isovalyl alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acyl chloride group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to reduce the compound.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Trifluoroacetic acid and isovalyl alcohol: Formed by hydrolysis.

Scientific Research Applications

N-(Trifluoroacetyl)isovalyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing trifluoroacetyl groups into organic molecules, which can enhance the stability and reactivity of the resulting compounds.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify the pharmacokinetic properties of drugs.

    Materials Science: Utilized in the preparation of functional materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which N-(Trifluoroacetyl)isovalyl chloride exerts its effects involves the reactivity of the acyl chloride group. The trifluoroacetyl group can participate in various chemical transformations, including nucleophilic acyl substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetyl chloride: Similar in structure but lacks the isovalyl group.

    Isovalyl chloride: Similar in structure but lacks the trifluoroacetyl group.

    Trifluoroacetic anhydride: Contains the trifluoroacetyl group but is an anhydride rather than an acyl chloride.

Uniqueness

N-(Trifluoroacetyl)isovalyl chloride is unique due to the presence of both the trifluoroacetyl and isovalyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and other fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62621-17-4

Molecular Formula

C7H9ClF3NO2

Molecular Weight

231.60 g/mol

IUPAC Name

2-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl chloride

InChI

InChI=1S/C7H9ClF3NO2/c1-3-6(2,4(8)13)12-5(14)7(9,10)11/h3H2,1-2H3,(H,12,14)

InChI Key

HQXMNIDDPJHEEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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